4-(Hydroxyimino)-3-methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid
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Overview
Description
2-Benzofurancarboxylicacid,4,5,6,7-tetrahydro-4-(hydroxyimino)-3-methyl- is a complex organic compound with the molecular formula C10H11NO4 This compound is characterized by a benzofuran ring structure with various functional groups attached, including a hydroxyimino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofurancarboxylicacid,4,5,6,7-tetrahydro-4-(hydroxyimino)-3-methyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions to form the benzofuran ring, followed by the introduction of the hydroxyimino and methyl groups through specific reactions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzofurancarboxylicacid,4,5,6,7-tetrahydro-4-(hydroxyimino)-3-methyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the hydroxyimino group to other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-Benzofurancarboxylicacid,4,5,6,7-tetrahydro-4-(hydroxyimino)-3-methyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Benzofurancarboxylicacid,4,5,6,7-tetrahydro-4-(hydroxyimino)-3-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also modulate enzymatic activities and signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Benzofurancarboxylic acid, 4,5,6,7-tetrahydro-4-oxo-: This compound has a similar benzofuran ring structure but lacks the hydroxyimino group.
2-Benzofurancarboxylic acid, 4,5,6,7-tetrahydro-4-hydroxy-: This compound has a hydroxy group instead of a hydroxyimino group.
Uniqueness
The presence of the hydroxyimino group in 2-Benzofurancarboxylicacid,4,5,6,7-tetrahydro-4-(hydroxyimino)-3-methyl- imparts unique chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H11NO4 |
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Molecular Weight |
209.20 g/mol |
IUPAC Name |
(4E)-4-hydroxyimino-3-methyl-6,7-dihydro-5H-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO4/c1-5-8-6(11-14)3-2-4-7(8)15-9(5)10(12)13/h14H,2-4H2,1H3,(H,12,13)/b11-6+ |
InChI Key |
CNONEGZGIONNGW-IZZDOVSWSA-N |
Isomeric SMILES |
CC1=C(OC2=C1/C(=N/O)/CCC2)C(=O)O |
Canonical SMILES |
CC1=C(OC2=C1C(=NO)CCC2)C(=O)O |
Origin of Product |
United States |
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